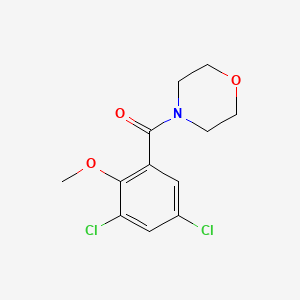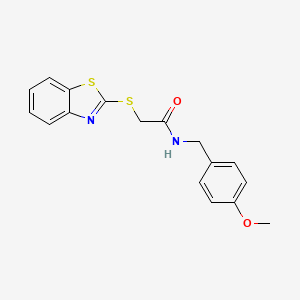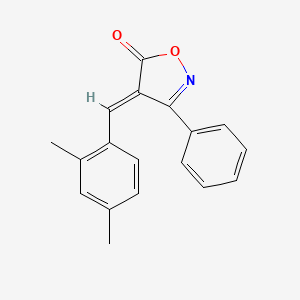![molecular formula C20H16FN3O2 B5609522 N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5609522.png)
N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoro-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions designed to introduce specific functional groups that confer the desired chemical properties. For example, the synthesis of aromatic amino acid derivatives incorporating quinoline and benzoxazole rings has been achieved using lead tetraacetate in DMSO to oxidize Schiff bases, showcasing the methodology for creating complex structures similar to the subject compound (Guzow et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline and benzoxazole derivatives is crucial for their function, especially in binding to metal ions or biological targets. Structural analyses through methods like X-ray crystallography provide insights into the arrangement of atoms and the conformation of the molecule, which is essential for understanding its reactivity and interactions (Mashevskaya et al., 2011).
Chemical Reactions and Properties
Quinoline and benzoxazole derivatives engage in a variety of chemical reactions, including nucleophilic substitution and complex formation with metal ions, which are pivotal for their application as chemosensors and in medicinal chemistry. The reactivity towards different metal ions and the ability to form stable complexes are significant for designing functional materials and biological probes (Milewska et al., 2005).
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)propyl]-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-14-6-3-5-13-10-11-16(24-19(13)14)20(25)22-12-4-9-18-23-15-7-1-2-8-17(15)26-18/h1-3,5-8,10-11H,4,9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOIJZUWUSMMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5609445.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)

![methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5609474.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5609482.png)

![4-({4-methyl-5-[1-(1H-pyrazol-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5609486.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609491.png)
![2-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5609495.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5609509.png)

![(1R*,3S*)-3-ethoxy-7-(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5609514.png)
![2-methyl-4-(3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5609515.png)